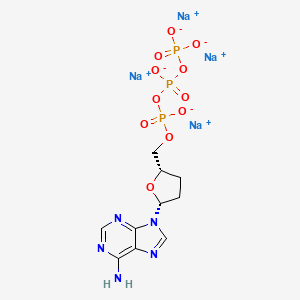

2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)

Descripción

Historical Context of Dideoxynucleotide Development

The discovery of dideoxynucleotides traces back to the pioneering work of Frederick Sanger, whose development of the chain-termination sequencing method in 1977 revolutionized nucleic acid analysis. Prior to this breakthrough, sequencing relied on laborious techniques such as the "plus and minus" method, which required separate reactions for each nucleotide and lacked the precision of subsequent approaches. Sanger's innovation centered on the incorporation of dideoxynucleotides—modified nucleotides lacking the 3'-hydroxyl group essential for phosphodiester bond formation. When added to DNA synthesis reactions, these molecules terminate strand elongation at random positions, generating fragments of varying lengths that could be resolved electrophoretically.

The transition from radioactive labeling to fluorescent tags in the 1980s further advanced sequencing automation, with 2',3'-dideoxyadenosine-5'-O-triphosphate serving as one of four critical chain-terminating agents. Its adoption in automated sequencing platforms enabled large-scale projects such as the Human Genome Initiative, solidifying its role as a cornerstone of genomic research.

Nomenclature and Systematic Identification

The systematic naming of 2',3'-dideoxyadenosine-5'-O-triphosphate (sodium salt) follows IUPAC conventions, which emphasize structural precision:

IUPAC Name:

5'-triphospho-(1'S,4'R)-2',3'-dideoxyadenosine tetrasodium salt

Molecular Formula:

C₁₀H₁₂N₅Na₄O₁₁P₃

Synonyms and Registry Numbers:

The compound’s structure comprises three key components:

- Adenine base : A purine derivative facilitating complementary base pairing with thymine in DNA.

- Dideoxyribose sugar : The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation during DNA elongation.

- Triphosphate moiety : Provides the energetic drive for incorporation into growing DNA strands by DNA polymerase.

The sodium counterions (Na⁺) stabilize the negatively charged triphosphate group, ensuring solubility under physiological pH conditions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the β-L-configuration of the ribose ring, which optimizes steric compatibility with polymerase active sites.

Propiedades

Fórmula molecular |

C10H12N5Na4O11P3 |

|---|---|

Peso molecular |

563.11 g/mol |

Nombre IUPAC |

tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O11P3.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1 |

Clave InChI |

HIQMRNGZTRSRFK-NOTWHITJSA-J |

SMILES isomérico |

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Steps

-

Starting Material : 2',3'-Dideoxyadenosine is synthesized via deoxygenation of adenosine. The absence of 2' and 3' hydroxyl groups is achieved through radical-mediated deoxygenation or enzymatic modification.

-

Phosphorylation :

-

Step 1 (Monophosphorylation) : ddA is treated with phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) at 0–4°C to yield 5'-monophosphate (ddAMP).

-

Step 2 (Diphosphorylation) : ddAMP reacts with morpholidate derivatives (e.g., tributylammonium pyrophosphate) in anhydrous DMF to form 5'-diphosphate (ddADP).

-

Step 3 (Triphosphorylation) : ddADP undergoes a second morpholidate coupling to introduce the third phosphate group, producing ddATP.

-

-

Counterion Exchange : The lithium or ammonium salt of ddATP is converted to the sodium form using ion-exchange chromatography (e.g., Dowex Na⁺ resin) or titration with sodium hydroxide.

Key Reaction Conditions

Critical Considerations :

-

Side Reactions : Competing phosphorylation at the adenine N6 position is minimized by using bulky bases (e.g., tert-butylamine) as proton scavengers.

-

Purification : Reverse-phase HPLC (C18 column) with triethylammonium bicarbonate buffer ensures removal of unreacted intermediates.

Enzymatic Synthesis via Phosphoribosyl Pyrophosphate Synthase (PRS)

While less common in industrial settings, enzymatic synthesis offers a stereospecific route to ddATP sodium salt. This method exploits the salvage pathway of nucleoside metabolism.

Protocol Overview

-

Substrate Preparation : 2',3'-Dideoxyinosine (ddI) is phosphorylated by adenosine kinase to form 2',3'-dideoxyAMP (ddAMP).

-

PRS-Mediated Conversion : ddAMP is converted to ddATP using PRS in the presence of ATP and magnesium ions:

-

Sodium Salt Formation : The reaction mixture is desalted using centrifugal filters (e.g., Amicon Ultra-15) and lyophilized with sodium acetate.

Performance Metrics

| Parameter | Value |

|---|---|

| Enzyme Activity | 0.8–1.2 U/mg protein |

| Reaction Time | 4–6 hours |

| ddATP Yield | 40–50% |

| Purity (HPLC) | ≥90% |

Limitations :

-

Enzymatic methods are cost-prohibitive for large-scale production due to PRS instability.

-

Residual ATP contamination requires additional purification steps.

Microwave-Assisted Cyclophosphorylation

Adapted from recent advancements in nucleotide synthesis, microwave irradiation accelerates phosphorylation reactions, reducing processing time from days to hours.

Modified Procedure for ddATP

-

Cyclophosphorylation : ddA is reacted with bis(dimethyldiamino)phosphorodiamidate (BDMDAP) under microwave irradiation (100°C, 300 W) for 20 minutes.

-

Ring Opening : The cyclic intermediate is treated with sodium pyrophosphate to linearize the triphosphate group.

-

Neutralization : Sodium hydroxide is added to adjust pH to 7.0–7.5, followed by lyophilization.

Optimization Data

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Microwave Power | 300 W | Maximizes reaction rate without degradation |

| BDMDAP:ddA Ratio | 3:1 | Ensures complete phosphorylation |

| Reaction Time | 20 min | Balances conversion and side products |

Advantages :

Industrial-Scale Production and Quality Control

Commercial manufacturers (e.g., TriLink BioTechnologies, GlpBio) employ hybrid approaches combining chemical and enzymatic steps to achieve high-throughput synthesis.

Representative Production Workflow

| Stage | Process | Equipment | Output |

|---|---|---|---|

| 1 | ddA synthesis | Continuous-flow reactor | 10–20 kg/batch |

| 2 | Triphosphorylation | Fixed-bed reactor with immobilized kinases | 5–10 kg/batch |

| 3 | Sodium exchange | Ion-exchange chromatography | ≥99% Na⁺ content |

| 4 | Lyophilization | Freeze-dryer | 1–5 kg cakes |

Análisis De Reacciones Químicas

Tipos de reacciones

2’,3’-Dideoxiadenosina-5’-O-trifosfato (sal de sodio) experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo trifosfato.

Terminación de la cadena: Es conocido por causar la terminación de la cadena durante la síntesis de ADN, que es una característica crucial para su uso en la secuenciación y la investigación antiviral.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran este compuesto incluyen la polimerasa Taq para ensayos de PCR y diversas enzimas para la fosforilación . Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar la especificidad y la eficiencia.

Principales productos formados

Los principales productos formados a partir de reacciones que involucran 2’,3’-Dideoxiadenosina-5’-O-trifosfato (sal de sodio) incluyen hebras de ADN terminadas y nucleótidos modificados que se utilizan en varios ensayos bioquímicos .

Aplicaciones Científicas De Investigación

Biochemical Research

In biochemical research, ddATP serves as a critical substrate in enzymatic reactions. Its role is particularly pronounced in studies involving DNA synthesis and repair mechanisms. The absence of the 2' and 3' hydroxyl groups allows ddATP to act as a chain terminator during DNA synthesis, which is essential for understanding the mechanics of DNA replication and repair.

Case Study:

A study examined the accumulation and decay of ddATP in human T-cell cultures exposed to anti-HIV agents. The results indicated that the formation of ddATP from its precursors was rapid and concentration-dependent, highlighting its importance in antiviral research .

Molecular Biology

ddATP is widely utilized in polymerase chain reaction (PCR) protocols, which are fundamental techniques in molecular biology for amplifying DNA sequences. Its incorporation into PCR reactions allows for precise control over the synthesis of DNA fragments, especially when studying mutations or variations in genetic material.

Data Table: PCR Applications of ddATP

| Application Type | Description | Impact |

|---|---|---|

| Amplification | Used to amplify specific DNA sequences | Increases yield of target DNA |

| Sequencing | Facilitates termination for sequencing reactions | Enhances accuracy of sequencing |

| Mutagenesis | Allows for targeted mutations in plasmids | Aids in functional studies |

Cell Culture

In cell culture, ddATP is incorporated into growth media to support cellular processes. It provides necessary energy substrates, enabling researchers to maintain and manipulate cell lines effectively.

Findings:

Research has shown that including ddATP in culture media enhances cell viability and proliferation rates, making it a valuable component for experiments involving primary cells or sensitive cell lines .

Pharmaceutical Development

ddATP plays a crucial role in pharmaceutical research, particularly in developing antiviral therapies. As a reverse transcriptase inhibitor, it competes with natural nucleotides, effectively halting the replication of retroviruses such as HIV.

Case Study:

A study reported that ddATP demonstrated potent inhibition against HIV reverse transcriptase with an inhibition constant (K_i) of approximately 20 nM. This property makes it a candidate for further development into antiviral drugs .

Diagnostics

In diagnostics, ddATP is utilized in assays designed to detect genetic disorders or pathogens. By facilitating the synthesis of specific nucleic acid sequences, it aids in developing sensitive detection methods.

Application Example:

The compound has been employed in terminal deoxynucleotidyl transferase assays to identify apoptotic cells, showcasing its versatility beyond traditional applications .

Mecanismo De Acción

El compuesto ejerce sus efectos inhibiendo la transcriptasa inversa, una enzima crucial para la replicación de los retrovirus. Compite con los nucleótidos naturales, causando la terminación de la cadena durante la síntesis de ADN. Esta inhibición impide que el virus se replique, convirtiéndolo en un agente antiviral eficaz . Los objetivos moleculares incluyen la enzima transcriptasa inversa y la ADN polimerasa .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

Key Analogs and Derivatives:

Key Observations:

- Enzyme Inhibition: ddATP is a potent competitive inhibitor of adenylate cyclase (IC50 ~24 nM), outperforming non-competitive analogs like 2',5'-dd-3'-ATP (IC50 ~40 nM) .

- Pharmacokinetics : ddATP exhibits a significantly longer intracellular half-life (25–40 hours) compared to ddGTP (3–5 hours), enabling less frequent dosing in antiviral regimens .

- Synthetic Pathways : Unlike ddBenziTP, which requires multi-step chemical synthesis (e.g., palladium-catalyzed hydrogenation and phosphoramidite coupling) , ddATP is primarily synthesized enzymatically via phosphorylation of ddAdo or ddI .

Biochemical and Therapeutic Profiles

- Reverse Transcriptase Inhibition : ddATP’s mechanism of action is shared with other dideoxynucleotides (e.g., ddGTP), but its adenine base confers specificity for RT active sites, reducing off-target effects .

- Adenylate Cyclase Modulation : Compared to natural ATP, ddATP’s lack of hydroxyl groups enhances binding to adenylate cyclase’s catalytic subunit, making it a superior inhibitor .

- Thymineless Death in Cancer: While endogenous dATP/dTTP imbalances drive apoptosis in colon cancer cells , ddATP’s exogenous application in oncology remains underexplored.

Pharmacokinetic Studies

- In human T-cells, ddATP accumulates rapidly (peak at 6–12 hours) and decays slowly (t₁/₂ = 25–40 hours), contrasting sharply with ddGTP’s rapid clearance .

- Co-administration with inosine monophosphate dehydrogenase inhibitors (e.g., ribavirin) elevates ddATP levels, enhancing antiviral efficacy .

Structural Insights from AFM Studies

- Atomic force microscopy (AFM) reveals that ethylene diamine-modified ATP analogs (e.g., EDA-ATP) exhibit altered binding dynamics compared to ddATP, highlighting the importance of sugar moiety modifications in nucleotide-protein interactions .

Actividad Biológica

2',3'-Dideoxyadenosine-5'-O-triphosphate (dATP) sodium salt is a nucleotide analog that plays a significant role in molecular biology and pharmacology. This compound is particularly noted for its biological activity as an inhibitor of various polymerases, making it a valuable tool in both research and therapeutic applications.

Chemical Structure and Properties

2',3'-Dideoxyadenosine-5'-O-triphosphate is a modified form of adenosine triphosphate (ATP) where the hydroxyl groups at the 2' and 3' positions of the ribose sugar are absent. This modification impedes the ability of DNA and RNA polymerases to incorporate it into nucleic acid chains, leading to chain termination during replication or transcription processes.

Inhibition of Polymerases

- Reverse Transcriptase Inhibition :

-

DNA Polymerase Inhibition :

- The compound effectively inhibits DNA polymerase isolated from mouse Ehrlich ascites tumor cells, with Kis values of 60 µM in the presence of ATP and 18 µM in the presence of GDP . This inhibition is utilized in various molecular biology techniques, including PCR (Polymerase Chain Reaction), where it serves to terminate chain elongation.

The mechanism by which dATP exerts its inhibitory effects involves competitive inhibition. By mimicking natural nucleotides, it competes for binding sites on polymerases but cannot participate in further elongation due to the absence of critical hydroxyl groups necessary for phosphodiester bond formation. This results in the termination of nucleic acid synthesis, which can be exploited in both therapeutic contexts and laboratory settings.

Applications in Research and Medicine

- Antiviral Drug Development : The ability of dATP to inhibit reverse transcriptase makes it a candidate for developing antiviral drugs aimed at treating infections caused by retroviruses.

- Molecular Biology Techniques : Its application in PCR assays highlights its utility in amplifying DNA sequences while preventing unwanted extension by incorporating dATP into the growing strand.

Table 1: Comparative Inhibition Data

| Enzyme Type | Inhibition Constant (Kis) | Source |

|---|---|---|

| HIV Reverse Transcriptase | 20 nM | |

| Visna Virus Reverse Transcriptase | 37 nM | |

| Mouse DNA Polymerase | 60 µM (with ATP) | |

| Mouse DNA Polymerase | 18 µM (with GDP) |

Case Study: Use in HIV Research

A study demonstrated that dATP effectively inhibited HIV replication in vitro by terminating reverse transcription. The compound was incorporated into viral RNA during replication, leading to non-infectious viral particles. This finding underscores its potential as a therapeutic agent against HIV .

Q & A

Q. What is the molecular mechanism by which 2',3'-Dideoxyadenosine-5'-O-triphosphate (ddATP) terminates DNA synthesis?

Q. How should ddATP sodium salt be stored to ensure stability in enzymatic assays?

ddATP sodium salt is highly hygroscopic and sensitive to nucleases. For long-term stability (≥6 months), store lyophilized powder at -80°C in airtight, light-protected vials. For working solutions, prepare aliquots in nuclease-free TE buffer (pH 7.5) and store at -20°C for ≤1 month. Avoid freeze-thaw cycles >3× to prevent hydrolysis of the triphosphate moiety .

Q. What experimental controls are essential when using ddATP in Sanger sequencing?

- Negative Control : Omit ddATP to confirm termination is specific to its incorporation.

- Template-Free Control : Rule out non-specific primer extension.

- Concentration Gradient : Titrate ddATP (e.g., 0.1–10 µM) to optimize band clarity in electrophoretic gels. Cross-validate results with alternative chain terminators (e.g., ddCTP) to distinguish sequence-specific effects .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from ddATP-induced off-target inhibition in non-HIV systems?

ddATP may inhibit host polymerases (e.g., DNA polymerase γ) due to structural similarity to dATP. To mitigate:

- Kinetic Assays : Measure and of ddATP vs. dATP to quantify competitive inhibition.

- Selective Buffers : Use manganese (Mn²⁺) instead of magnesium (Mg²⁺) to enhance reverse transcriptase specificity for ddATP over host enzymes .

- Metabolic Profiling : Track intracellular ddATP levels via LC-MS to correlate inhibition thresholds with experimental outcomes .

Q. What structural biology techniques leverage ddATP to study DNA-protein interactions?

ddATP is used in X-ray crystallography to capture "snapshots" of DNA polymerase active sites. For example:

- Co-crystallize DNA polymerase with primer-template duplexes and ddATP to resolve structural motifs critical for nucleotide selection.

- Compare ddATP-bound vs. dATP-bound structures to identify conformational changes (e.g., "open" vs. "closed" states) .

Example Protocol :

- Pre-incubate polymerase with DNA template and ddATP (5 mM) in crystallization buffer.

- Diffract crystals at 1.8–2.2 Å resolution.

- Analyze electron density maps to confirm ddATP incorporation.

Q. How does the metabolic activation pathway of ddATP inform antiviral drug design?

ddATP is the active metabolite of didanosine (ddI), a prodrug used in HIV therapy. Key steps include:

- Phosphorylation : ddI → ddI-MP (by 5'-nucleotidase) → ddA-MP (by adenylosuccinate synthetase) → ddATP (by adenylate kinase).

- Selectivity : ddATP preferentially inhibits viral reverse transcriptase over host kinases due to higher binding affinity ( = 0.5 nM vs. 50 nM for human DNA pol β). Researchers exploit this pathway to design prodrugs with improved cellular uptake and reduced off-target phosphorylation .

Methodological Optimization

Q. What analytical methods validate ddATP incorporation in DNA polymerization assays?

Q. How can ddATP be used to study translesion DNA synthesis (TLS) mechanisms?

Incorporate ddATP opposite abasic site analogs in primer templates to probe TLS polymerase fidelity (e.g., Pol η or Pol κ). For example:

- Steady-State Kinetics : Compare for ddATP vs. natural dATP insertion opposite lesions.

- Structural Analysis : Resolve TLS polymerase-ddATP complexes to identify error-prone replication motifs .

Data Interpretation and Troubleshooting

Q. Why might ddATP fail to terminate DNA synthesis in certain experimental setups?

- Exonuclease Activity : Proofreading polymerases (e.g., Pol I) may excise ddATP. Use exonuclease-deficient mutants (e.g., Klenow fragment).

- Insufficient Concentration : Adjust ddATP:dNTP ratios (e.g., 1:50–1:200) based on polymerase processivity.

- Contaminants : Verify ddATP purity via HPLC (retention time ~12.5 min, 260 nm absorbance) .

Q. How to differentiate ddATP’s effects from other chain terminators in multiplexed assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.